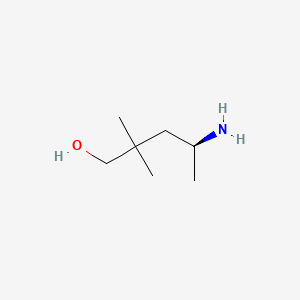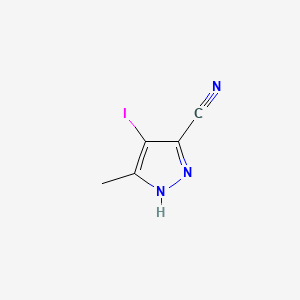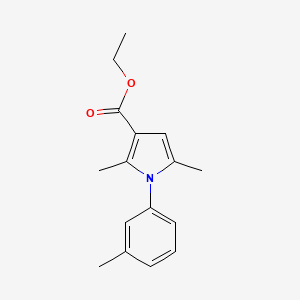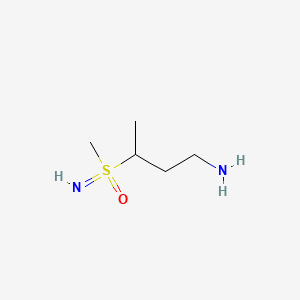![molecular formula C9H18N2O3S B6605380 tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate CAS No. 2803834-76-4](/img/structure/B6605380.png)
tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate, abbreviated as TB-NITC, is an organocarbamate compound with a wide range of applications in scientific research. TB-NITC is a versatile compound that can be used in chemical synthesis, as a catalyst, and as a ligand in coordination chemistry. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials. In
Aplicaciones Científicas De Investigación
TB-NITC has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. TB-NITC has also been used in the development of new functional materials, such as polymers and nanomaterials. In addition, TB-NITC has been used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of TB-NITC is not fully understood. It is believed that the reaction occurs through a nucleophilic substitution reaction. In this reaction, the tert-butyl isocyanate reacts with the thioether derivative to form an intermediate, which is then converted into TB-NITC.
Biochemical and Physiological Effects
The biochemical and physiological effects of TB-NITC are not fully understood. However, it is believed that the compound may have some effects on the nervous system. In addition, TB-NITC has been shown to have some antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TB-NITC in lab experiments is its versatility. It can be used as a catalyst, as a ligand in coordination chemistry, and as a reagent in the synthesis of novel materials. In addition, TB-NITC has been used in the development of new functional materials, such as polymers and nanomaterials.
The main limitation of using TB-NITC in lab experiments is its cost. TB-NITC is not widely available and can be expensive to purchase. In addition, the reaction requires the use of an acid catalyst, which can be hazardous to handle.
Direcciones Futuras
The potential applications of TB-NITC are numerous. TB-NITC could be used as a catalyst for the production of fine chemicals and pharmaceuticals. In addition, TB-NITC could be used in the development of new functional materials, such as polymers and nanomaterials. Finally, TB-NITC could be used in the development of new catalysts for the production of fine chemicals and pharmaceuticals.
Métodos De Síntesis
TB-NITC can be synthesized from tert-butyl isocyanate and a thioether derivative, such as 2-chloro-3-methyl-1-thiophene. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in two steps: first, the tert-butyl isocyanate reacts with the thioether to form an intermediate, which is then converted into TB-NITC. The reaction can be carried out in a variety of solvents, such as dichloromethane and acetonitrile.
Propiedades
IUPAC Name |
tert-butyl N-[(1-imino-1-oxothietan-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-4-7-5-15(10,13)6-7/h7,10H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEMZHZNVDMVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CS(=N)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)


![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)


![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)